1,4,9-Triazaspiro[5.5]undecan-2-one
Description
Significance of Spirocyclic Heterocycles in Drug Discovery
Spirocyclic heterocycles, chemical compounds characterized by two rings connected by a single common atom, are gaining prominence in drug discovery. tandfonline.comnih.gov Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures. nih.gov This spatial arrangement allows for a more precise orientation of chemical substituents to interact with the complex three-dimensional binding sites of biological targets. tandfonline.com The conformational rigidity of spirocycles can also lead to improved binding affinity and reduced entropic penalties upon binding. Current time information in Bangalore, IN. Furthermore, the introduction of spiro-centers often enhances the novelty of compound libraries, providing a pathway to escape the confines of "flatland" chemistry and explore new chemical space. nih.govgalchimia.com
The 1,4,9-Triazaspiro[5.5]undecan-2-one Core as a Privileged Scaffold in Medicinal Chemistry
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.govrsc.orgufrj.br The this compound core has demonstrated the hallmarks of a privileged scaffold, particularly in the context of enzyme inhibition. Its rigid, yet complex, three-dimensional structure provides a versatile platform for the strategic placement of functional groups that can engage in specific interactions with a target protein. The presence of multiple nitrogen atoms and a carbonyl group within the core structure offers opportunities for hydrogen bonding and other polar interactions, which are crucial for molecular recognition and binding.
Overview of Research Trajectories for this compound Derivatives
Recent research has highlighted the potential of this compound derivatives as potent and selective inhibitors of methyltransferase-like 3 (METTL3). nih.gov METTL3 is a key enzyme involved in N6-methyladenosine (m6A) RNA modification, a process implicated in various diseases, including cancer. nih.govacs.orguzh.ch The research trajectory for these derivatives has focused on a structure-based drug design approach, utilizing protein crystallography to guide the optimization of hit compounds. nih.gov This has led to a remarkable 1400-fold improvement in potency for some derivatives. nih.govuzh.ch The primary goal of these studies is to develop chemical probes with high potency, selectivity against other methyltransferases, and favorable pharmacokinetic properties. nih.gov
Detailed Research Findings
The most significant research to date on the this compound scaffold has been in the development of METTL3 inhibitors. A 2021 study published in the Journal of Medicinal Chemistry detailed the optimization of a lead compound, resulting in derivatives with significantly enhanced potency and cellular activity. nih.gov
One of the lead compounds, designated UZH2 , emerged from this research with a half-maximal inhibitory concentration (IC50) of 5 nM. nih.govuzh.ch This compound demonstrated target engagement within cells and was shown to reduce the levels of m6A in polyadenylated RNA in both acute myeloid leukemia (MOLM-13) and prostate cancer (PC-3) cell lines. nih.govuzh.ch
The synthesis of these derivatives generally involves a multi-step process. A key intermediate, the spirocycle core, is prepared and subsequently elaborated through various coupling reactions, such as Buchwald-Hartwig and nucleophilic aromatic substitution (SNAr), to introduce different substituents. uzh.ch
Table 1: Selected this compound Derivatives and their Biological Activity Data sourced from Dolbois, A., et al. (2021). Journal of Medicinal Chemistry. nih.gov
| Compound | R1 | R2 | IC50 (µM) for METTL3 |
| Compound A | H | Benzyl (B1604629) | >10 |
| Compound B | Methyl | Benzyl | 1.2 |
| UZH2 | Fluorophenyl | Methyl | 0.005 |
The structural modifications explored in the study included variations at multiple positions on the scaffold. For instance, the substitution of a benzyl group with a smaller methyl group at the R2 position (Compound B) led to a significant increase in potency compared to the initial hit (Compound A). Further optimization, guided by X-ray crystallography, led to the introduction of a fluorophenyl group at the R1 position, culminating in the highly potent UZH2. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,4,9-triazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C8H15N3O/c12-7-5-10-6-8(11-7)1-3-9-4-2-8/h9-10H,1-6H2,(H,11,12) |
InChI Key |
DXKJFRFMQJMNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNCC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 1,4,9 Triazaspiro 5.5 Undecan 2 One
Strategies for the Construction of the 1,4,9-Triazaspiro[5.5]undecan-2-one Spirocyclic System
The formation of the unique spirocyclic core of this compound is a key challenge in the synthesis of its derivatives. The primary approach involves a multi-step sequence that culminates in an intramolecular cyclization to yield the desired spirocycle.
Cyclization Approaches for Spirocyclic Core Formation
The construction of the this compound ring system is achieved through a key intramolecular cyclization step. uzh.ch This process involves the formation of the lactam ring, which is fused to the piperidine (B6355638) ring in a spirocyclic arrangement. A common strategy begins with a suitably protected piperidine derivative, which undergoes a series of reactions to introduce the necessary functionalities for the final ring closure. A crucial step in this sequence is the reduction of a protecting group, such as a carbobenzyloxy (Cbz) group, which simultaneously triggers an intramolecular cyclization to form the lactam ring of the spirocyclic core. uzh.ch This efficient one-pot reduction and cyclization is a cornerstone of the synthesis, leading to the formation of the core intermediate. uzh.ch
Functionalization and Derivatization Techniques on the this compound Scaffold
Once the this compound core is synthesized, a variety of chemical modifications can be performed to generate a diverse library of derivatives. These modifications are crucial for tuning the pharmacological properties of the resulting compounds.
Regioselective Substitution Reactions
Regioselective substitution is a key strategy for elaborating the this compound scaffold. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed to introduce various substituents onto attached aromatic rings. For example, after the removal of a tert-Butoxycarbonyl (Boc) protecting group, an SNAr reaction can be performed to introduce desired functionalities. uzh.ch A specific application involves the reaction with 4,6-dichloropyrimidine, followed by a subsequent SNAr with an appropriate amine to introduce further diversity. uzh.ch Another example includes the use of an activated 7H-pyrrolo[2,3-d]pyrimidine derivative in an SNAr reaction. uzh.ch
Common Coupling Reactions, Including Buchwald-Hartwig Coupling
The Buchwald-Hartwig coupling reaction is a powerful and frequently used method for the functionalization of the this compound system. uzh.ch This palladium-catalyzed cross-coupling reaction is utilized to form carbon-nitrogen bonds, enabling the connection of the spirocyclic core to various aryl or heteroaryl groups. For instance, the synthesis of certain derivatives has been achieved through the Buchwald-Hartwig coupling of a bromo aryl compound with a commercially available spirocycle intermediate. uzh.ch In other synthetic routes, the spirocycle intermediate itself is the substrate for the Buchwald-Hartwig coupling, which can be the final step in the synthesis of some derivatives. uzh.ch
Amide and Ester Hydrolysis Modifications in Derivative Synthesis
Modifications of amide and ester functionalities are also employed in the synthesis of this compound derivatives. While direct hydrolysis is not explicitly detailed as a primary synthetic strategy in the provided context, the manipulation of related functional groups is evident. For example, an intermediate alkylation step to yield an N-methyl amide has been reported prior to the deprotection of a Boc group, indicating the importance of amide modifications in the synthetic sequence. uzh.ch The initial synthesis of the spirocyclic core itself involves the formation of a lactam (a cyclic amide), highlighting the centrality of amide chemistry to this scaffold.
Divergent Synthesis Strategies for the Generation of Analog Libraries
The generation of analog libraries of this compound is a key strategy for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. Divergent synthesis allows for the creation of a multitude of related compounds from a common intermediate, thereby efficiently populating chemical space.
A general synthetic approach commences with the alkylation of a suitable piperidine precursor, such as 4,4-dimethylpiperidine. acs.org Subsequent chemical modifications can be introduced to build the triazaspiro[5.5]undecan-2-one core and to append various substituents. For instance, a multi-step sequence involving an initial alkylation with ethyl 2-bromoacetate, followed by the reduction of a protecting group and an intramolecular cyclization, has been utilized to construct a key intermediate. uzh.ch
One notable divergent strategy involves a Buchwald-Hartwig coupling reaction. This palladium-catalyzed cross-coupling reaction is employed to connect a bromoaryl component with a commercial spirocyclic intermediate. uzh.ch Following this key coupling step, the removal of a protecting group (such as a Boc group) and a subsequent nucleophilic aromatic substitution (SNAr) reaction can be performed to introduce further diversity and yield the final target compounds. uzh.ch This sequence highlights a powerful and flexible method for generating a library of analogs with varied aromatic substituents.
The strategic introduction of different chemical groups at various positions on the this compound scaffold has been shown to significantly impact the compound's properties. For example, the replacement of a pyridine (B92270) nitrogen atom with a carbon atom was explored to enhance permeability. acs.org Furthermore, the substitution of a benzylamine (B48309) moiety with a methylamine (B109427) group was investigated to improve metabolic stability. acs.org
A significant breakthrough in enhancing the potency of this class of compounds was achieved through the strategic placement of fluorine atoms. X-ray crystallography studies revealed that a fluorine atom could engage in favorable hydrophobic contacts or unusual interactions with protein residues. acs.org The combination of two fluorine atoms in one of the analogs was a key factor in achieving excellent potency while maintaining desirable pharmacokinetic properties. acs.org
The table below summarizes the synthesis and properties of selected this compound derivatives, illustrating the impact of different substituents on their biological activity and physicochemical characteristics.
| Compound | Synthetic Strategy Highlights | Key Modifications | IC50 (µM) | Permeability (10-6 cm·s-1) |
| 2 | General alkylation strategy. acs.org | Introduction of a pyrimidine (B1678525) ring. uzh.ch | 5.0 uzh.ch | - |
| 5 | General alkylation strategy. acs.org | Modification of the pyrimidine ring, leading to a 6-fold potency increase compared to compound 2. uzh.ch | 0.79 uzh.ch | - |
| 7 | Buchwald-Hartwig coupling followed by Boc removal and SNAr. uzh.ch | Arylation via Buchwald-Hartwig coupling. uzh.ch | - | - |
| 9 | Substitution of pyridine nitrogen with carbon. acs.org | Replacement of pyridine nitrogen. acs.org | - | 9 acs.org |
| 10 | Replacement of benzylamine with methylamine. acs.org | Methylamine substitution. acs.org | - | - |
| 20 | Strategic fluorination. acs.org | Introduction of a fluorine atom. acs.org | - | 9 acs.org |
| 21 | Strategic fluorination. acs.org | Introduction of a fluorine atom at a different position. acs.org | - | - |
| 22 (UZH2) | Combination of two fluorine atoms. acs.org | Di-fluorination leading to a 1400-fold potency improvement. acs.orgnih.govuzh.ch | 0.005 nih.govuzh.ch | - |
This table is generated based on the data presented in the referenced research articles.
These divergent synthetic approaches, coupled with detailed structural analysis, have proven to be highly effective in the development of this compound derivatives with significantly improved properties, demonstrating the power of iterative design and synthesis in medicinal chemistry. acs.orgnih.govuzh.ch
Structure Activity Relationship Sar and Ligand Design in 1,4,9 Triazaspiro 5.5 Undecan 2 One Chemistry
Medicinal Chemistry Optimization of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives
A focused medicinal chemistry campaign, guided by protein crystallography, has led to substantial improvements in the inhibitory activity of this class of compounds. acs.orgnih.gov The optimization process transformed an initial hit compound into a highly potent lead candidate. acs.org
The primary strategy for potency enhancement involved a structure-based design approach. An initial hit compound was optimized, resulting in a remarkable 1400-fold improvement in potency against the METTL3 target. acs.orguzh.chnih.govuzh.ch The lead compound, UZH2 (compound 22), demonstrated an IC₅₀ of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. acs.orgnih.gov
One key optimization step involved replacing a methylamine (B109427) group on the pyrimidine (B1678525) ring with a benzylamine (B48309) group. acs.orguzh.ch This change was predicted by the crystal structure of the inhibitor-METTL3 complex to enable a favorable cation−π interaction with the Arg379 residue in the protein's binding site. acs.orguzh.ch This hypothesis was confirmed experimentally, as the resulting derivative (compound 5) showed a 6-fold increase in potency compared to its precursor (compound 2). acs.orguzh.ch
Further enhancements were achieved by introducing fluorine atoms. The combination of two fluorine atoms proved to be a critical solution for achieving excellent potency while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. acs.org
| Compound | Modification from Precursor | IC₅₀ (μM) | Fold Improvement |
| 2 | - | 5.0 | - |
| 5 | Methylamine to benzylamine replacement on pyrimidine ring | 0.79 | 6-fold |
| 22 (UZH2) | Lead compound with combined optimizations | 0.005 | 1400-fold (from initial hit) |
Data sourced from Dolbois et al., 2021. acs.orgnih.gov
A crucial aspect of lead optimization is ensuring the compound selectively inhibits the intended target over other related proteins to minimize off-target effects. For this compound derivatives targeting METTL3, selectivity was assessed against other methyltransferases, particularly METTL16, which has a distinct homodimer structure. acs.org The optimized lead compounds demonstrated significant in-vitro selectivity for METTL3 over other RNA methyltransferases. acs.org This selectivity is vital for developing a clean pharmacological profile and validating the biological consequences of inhibiting the specific target. acs.orgnih.gov
Impact of Specific Substituent Modifications on Biological Activity
The biological activity of the this compound scaffold is highly sensitive to modifications at various positions, including substitutions on the core and variations in aliphatic linkers. acs.orgnih.gov
The core structure of the inhibitors features a pyrimidine group that overlaps with the adenosine (B11128) scaffold of S-Adenosyl methionine (SAM), the natural ligand of METTL3. uzh.ch This prompted the exploration of various bicyclic heteroaromatic modifications. uzh.ch For instance, replacing the standard pyrimidine with a pyrrolopyrimidine (compound 17) resulted in a slight increase in potency compared to its analog (compound 10). uzh.ch However, this modification also led to lower permeability and a higher efflux ratio, highlighting the delicate balance required between potency and physicochemical properties. uzh.ch
The inhibitor series is characterized by a linear shape with flexible sp³ acyclic atom linkers. acs.org While providing conformational flexibility, this can also lead to an entropic penalty upon binding. A common strategy to overcome this is to rigidify the structure, which can "freeze" the ligand in its optimal binding conformation and thereby enhance binding energy. acs.org The synthesis of the spirocycle intermediate involved multiple steps starting from commercial 1-Boc-4-piperidone, allowing for systematic variations in the aliphatic portions of the molecule to fine-tune its properties. acs.orguzh.ch
Application of Ligand Efficiency and Lipophilic Ligand Efficiency in Scaffold Optimization
Modern drug discovery campaigns frequently use efficiency metrics to guide the optimization process, ensuring that gains in potency are achieved efficiently with respect to molecular size and lipophilicity. exlibrisgroup.comnih.gov
Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) were key metrics used in the optimization of this compound derivatives. acs.orguzh.ch LLE, in particular, which relates potency to the compound's lipophilicity (logP), was used to make critical decisions. For example, an early compound in the series (compound 4) was chosen for the next stage of optimization specifically because of its superior LLE of 3.4, which indicated an efficient use of lipophilicity to achieve binding affinity. acs.org This focus on LLE helps to avoid the trend of "molecular inflation," where potency is increased at the cost of undesirable physicochemical properties like high lipophilicity, which can lead to poor pharmacokinetic profiles. exlibrisgroup.comnih.gov
| Compound | IC₅₀ (μM) | Molecular Weight ( g/mol ) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| 4 | 3.2 | 341.42 | 0.33 | 3.4 |
| 10 | 0.28 | 441.53 | 0.29 | 3.4 |
| 17 | 0.17 | 480.56 | 0.29 | 3.8 |
Molecular and Cellular Pharmacology of 1,4,9 Triazaspiro 5.5 Undecan 2 One Derivatives
Inhibition of RNA Methyltransferase METTL3/METTL14 Complex.
The inhibitory activity of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives against the METTL3/METTL14 complex is a key aspect of their pharmacological profile. METTL3 is the catalytic core of the complex, responsible for transferring a methyl group from S-adenosylmethionine (SAM) to adenosine (B11128) residues on RNA, while METTL14 serves a structural role, facilitating RNA substrate binding. nih.govacs.org
Several enzymatic assay methodologies are employed to determine the inhibitory potency of compounds against the METTL3/METTL14 complex. These assays are crucial for screening and characterizing potential inhibitors.
A commonly used method is the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay . acs.orgnih.gov This homogeneous assay format is well-suited for high-throughput screening. In one iteration of this assay, the level of m6A in an oligoribonucleotide substrate is quantified by its specific binding to an m6A reader protein, such as the YTH domain-containing protein 1 (YTHDC1). nih.gov Inhibition of METTL3 reduces the m6A levels, leading to a decrease in the TR-FRET signal. nih.gov For instance, the lead compound UZH2, a this compound derivative, demonstrated a half-maximal inhibitory concentration (IC50) of 5 nM in a TR-FRET assay. acs.orgnih.gov
Another approach involves the direct detection of S-adenosyl-L-homocysteine (SAH), the co-product of the methylation reaction. bellbrooklabs.com The AptaFluor SAH Assay , for example, utilizes an RNA aptamer that specifically binds to SAH, producing a fluorescent signal. bellbrooklabs.com This direct detection method can minimize interference from assay components. bellbrooklabs.com
Radiometric assays , such as the HotSpot™ methyltransferase assay, provide a direct measure of enzymatic activity by using a radiolabeled methyl donor, S-adenosyl-L-[methyl-3H]methionine. reactionbiology.com The transfer of the tritiated methyl group to the RNA substrate is quantified to determine the level of inhibition. reactionbiology.com
Chemiluminescent assays offer another sensitive detection method. These assays typically involve a specific antibody that recognizes the N6-methylated adenosine in the RNA substrate. bpsbioscience.combpsbioscience.com Following a series of antibody incubations and the addition of a chemiluminescent substrate, the signal is measured, which is proportional to the amount of m6A present. bpsbioscience.combpsbioscience.com
RapidFire mass spectrometry can also be employed to directly measure the methylation of a synthetic RNA substrate, providing a label-free method for assessing inhibitory activity. nih.govacs.org
The inhibitory potencies of several this compound derivatives have been determined using these methods, with some compounds exhibiting single-digit nanomolar IC50 values. acs.org
The selectivity of inhibitors for METTL3 over other methyltransferases is critical to minimize off-target effects. Derivatives of this compound have demonstrated selectivity against other RNA methyltransferases like METTL1 and METTL16. nih.govacs.org
Thermal shift assays are a valuable tool for assessing selectivity. In this method, the change in the melting temperature (ΔTm) of a protein upon ligand binding is measured. A significant shift indicates direct binding. For example, a potent this compound derivative, UZH2, induced a significant thermal shift of 4.7°C for the METTL3/METTL14 complex at a concentration of 100 μM. acs.org In contrast, no significant thermal shift was observed for METTL1 and METTL16 at the same concentration, indicating a high degree of selectivity. nih.govacs.org At a higher concentration of 1000 μM, UZH2 showed a ΔTm of 3.7°C for METTL3/METTL14, while the shifts for METTL16 and METTL1 were much smaller at 0.8°C and 6.3°C respectively. acs.org
The structural basis for selectivity lies in the differences in the SAM-binding pockets of these enzymes. While METTL3 possesses a well-defined SAM-binding pocket, METTL14 lacks this feature and does not have catalytic activity. nih.govacs.org METTL16, another m6A methyltransferase, has a different substrate preference, primarily targeting pre-mRNA in introns, whereas METTL3/METTL14 has a broader range of RNA targets. acs.org The chemical structure of the this compound derivatives is optimized to interact specifically with the amino acid residues within the METTL3 SAM-binding pocket, leading to their high potency and selectivity. acs.org
Modulation of N6-Methyladenosine (m6A) Levels in RNA.
The inhibition of the METTL3/METTL14 complex by this compound derivatives directly leads to a reduction in the levels of N6-methyladenosine (m6A) in cellular RNA.
The reduction of the m6A to adenosine (A) ratio in cellular models is a key indicator of the cellular activity of METTL3 inhibitors. Various techniques are available for the quantitative assessment of global m6A levels.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly accurate method for quantifying the m6A/A ratio in total RNA or polyadenylated RNA. frontiersin.org This method involves the enzymatic digestion of RNA into single nucleosides, followed by their separation and quantification by LC-MS/MS.
Enzyme-linked immunosorbent assays (ELISA) , such as the m6A-ELISA, provide a simpler and more rapid method for quantifying relative m6A levels. nih.gov These assays utilize an m6A-specific antibody to detect the modification in a population of RNA molecules. nih.gov
Treatment of cancer cell lines, such as the acute myeloid leukemia cell line MOLM-13 and the prostate cancer cell line PC-3, with the this compound derivative UZH2 has been shown to significantly reduce the m6A/A level in polyadenylated RNA. acs.orgnih.govuzh.ch This demonstrates that these compounds can effectively penetrate cells and inhibit the METTL3/METTL14 complex, leading to a global decrease in m6A levels.
Beyond global m6A reduction, the inhibition of METTL3 can alter the methylation patterns of specific RNA transcripts. The m6A modification is not randomly distributed but is enriched in specific consensus sequences, often near stop codons and in 3' untranslated regions (UTRs). nih.gov
Methods like m6A sequencing (m6A-seq) and m6A-specific reverse transcription-quantitative PCR (RT-qPCR) can be used to map and quantify m6A sites across the transcriptome or on specific transcripts. These techniques have revealed that METTL3 inhibition can lead to decreased m6A deposition on transcripts involved in processes like nervous system development and neuronal differentiation. nih.gov
Recent advancements in imaging techniques, such as DART-FISH (DeAdenosine-to-Inosine-Reporting by Fused-to-APOBEC-YTH) , allow for the visualization of methylated and unmethylated mRNA molecules within single cells. youtube.comoup.com This technology can be used to observe the decrease in methylated RNA transcripts upon treatment with a METTL3 inhibitor. youtube.com For example, treatment with a small molecule inhibitor resulted in a significant decrease in the proportion of methylated transcripts detected by DART-FISH. youtube.com
Cellular Biological Effects and Target Engagement.
The inhibition of METTL3 by this compound derivatives elicits various cellular effects, and confirming target engagement within cells is crucial for validating their mechanism of action.
One of the primary cellular effects observed upon METTL3 inhibition in cancer cells is the induction of differentiation and a reduction in cell proliferation. bpsbioscience.comnih.gov For instance, treatment of neuroblastoma cells with a METTL3 inhibitor led to reduced proliferation and increased differentiation. nih.gov In acute myeloid leukemia (AML) cells, METTL3 inhibition has been shown to induce differentiation and apoptosis. bpsbioscience.com
Several methods are used to confirm that these cellular effects are a direct result of the inhibitor binding to METTL3. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate target engagement in intact cells. acs.orgacs.org This assay measures the thermal stabilization of a target protein upon ligand binding. The this compound derivative UZH2 has been shown to dose-dependently stabilize METTL3 in MOLM-13 cells, with a half-maximal effective concentration (EC50) of 0.85 μM, providing clear evidence of cellular target engagement. acs.org
The InCELL Pulse assay is another method to confirm target engagement in cells. acs.org In this assay, UZH2 stabilized a METTL3-ePL fusion protein in HEK293T cells with an EC50 of 2 μM. acs.org
Furthermore, the development of proteolysis-targeting chimeras (PROTACs) based on the this compound scaffold has provided additional tools to study the cellular consequences of targeting METTL3. These PROTACs induce the degradation of both METTL3 and METTL14, leading to a reduction in their protein levels in various cancer cell lines. acs.orgnih.gov
Effects on Cell Growth and Proliferation in Malignant Cell Lines (e.g., MOLM-13, PC-3)
Derivatives of this compound have demonstrated significant biological activity in various malignant cell lines. The lead compound, often referred to as UZH2, has been a focal point of these investigations. Studies have shown that UZH2 effectively inhibits the enzymatic activity of METTL3 in cells. acs.org This inhibitory action was observed in two distinct human cancer cell lines: MOLM-13, an acute myeloid leukemia (AML) cell line, and PC-3, a prostate cancer cell line. acs.orgnih.govuzh.ch Treatment with the compound led to a measurable biological response, indicating its potential as an anti-proliferative agent. nih.gov Specifically, a triazaspirane derivative was found to inhibit migration and invasion in PC-3 prostate cancer cells, key processes associated with metastasis. nih.gov
| Cell Line | Cancer Type | Observed Effect of Derivative |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Reduction of m⁶A/A ratio in polyadenylated RNA. acs.orguzh.ch |
| PC-3 | Prostate Cancer | Reduction of m⁶A/A ratio in polyadenylated RNA acs.orguzh.ch; Inhibition of cell migration and invasion. nih.gov |
Molecular Mechanisms Underlying Cellular Responses (e.g., hypomethylation of leukemogenic genes)
The primary molecular mechanism of this compound derivatives is the inhibition of the METTL3/METTL14 methyltransferase complex. acs.org This complex is known as a "writer" of N6-methyladenosine (m⁶A), the most common internal modification on messenger RNA (mRNA) in eukaryotes. acs.orgnih.gov METTL3 is the catalytic subunit of this complex. acs.orgnih.gov
Target Engagement Studies in Biological Systems
Target engagement, the confirmation that a compound interacts with its intended molecular target in a biological system, has been demonstrated for this class of inhibitors. The key evidence for target engagement comes from the direct measurement of the downstream effects of METTL3 inhibition within cancer cells. acs.orgnih.gov
In studies involving both MOLM-13 and PC-3 cell lines, treatment with the lead compound UZH2 resulted in a substantial reduction of the m⁶A/A ratio in the cells' polyadenylated RNA. acs.orguzh.ch The ability of the compound to lower this ratio to just 10–20% of the level in control-treated cells after a 16-hour treatment period confirms that the inhibitor successfully penetrates the cell membrane, binds to the intracellular METTL3 target, and functionally impairs its catalytic activity. acs.org
Structural Basis of Inhibitor-METTL3/METTL14 Interactions
The development and high potency of this compound derivatives are a direct result of a structure-guided medicinal chemistry campaign. acs.org By utilizing protein crystallography, researchers were able to visualize how these inhibitors bind to METTL3, allowing for rational, iterative improvements to the compound's structure to enhance its binding affinity and selectivity. acs.orgnih.gov
X-ray Crystallographic Analysis of Compound-Protein Complexes
X-ray crystallography has been instrumental in elucidating the binding mode of this inhibitor series to the METTL3 protein. acs.org The initial hit compound was optimized through a protein crystallography-based approach, which ultimately led to a 1400-fold improvement in potency for the lead compound, UZH2 (IC₅₀ of 5 nM). acs.orgnih.govuzh.ch
Crystal structures were solved for multiple derivatives in complex with METTL3. This structural data provided a detailed, atomic-level map of the interactions between the inhibitor and the protein's binding site. This information was critical for designing modifications to the inhibitor scaffold, such as rigidifying the structure by forming the spirocycle, which reduces the entropic penalty upon binding and enhances potency. acs.org
Elucidation of Key Residues and Interaction Motifs in the Binding Site (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions)
The X-ray crystal structures revealed several key interactions between the this compound derivatives and specific amino acid residues within the METTL3 binding pocket. These interactions are crucial for the high-affinity binding of the inhibitors. acs.org
Key interactions identified include:
Hydrogen Bonds: The pyrimidine (B1678525) moiety of the inhibitor forms two critical hydrogen bonds with the backbone nitrogen atoms of Asn549 and Ile378. acs.org
Hydrophobic and π-Interactions: The same pyrimidine ring is involved in an edge-to-face π-stacking interaction with the side chain of Phe534 and other π-interactions with the side chain of Asn549. acs.org Additionally, fluorine substitutions on the inhibitor were shown to make favorable hydrophobic contacts. acs.org
Cation-π Interactions: A pivotal moment in the optimization process was the introduction of a benzylamine (B48309) group, which enabled a potent cation-π interaction with the side chain of Arg379, leading to a significant increase in potency. acs.org
Other Interactions: The methylamine (B109427) group of an early-stage inhibitor was found to interact with the side chain of Asp377. In a later-stage compound, a fluorine atom was observed engaging in an unusual interaction with the nitrogen π system of Pro397. acs.org
| Interacting Residue (METTL3) | Type of Interaction | Involved Inhibitor Moiety |
| Asn549 | Hydrogen Bond, π-Interaction | Pyrimidine Ring |
| Ile378 | Hydrogen Bond | Pyrimidine Ring |
| Phe534 | Edge-to-Face π-Stacking | Pyrimidine Ring |
| Asp377 | Ionic Interaction | Methylamine Group |
| Arg379 | Cation-π Interaction | Benzylamine Group |
| Pro397 | Nitrogen π System Interaction | Fluorine Atom |
Computational and Theoretical Studies on 1,4,9 Triazaspiro 5.5 Undecan 2 One and Its Complexes
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations have proven to be an invaluable tool for understanding the dynamic nature of the interactions between 1,4,9-triazaspiro[5.5]undecan-2-one derivatives and the METTL3-METTL14 protein complex. These simulations, often spanning hundreds of nanoseconds, provide a detailed atomistic view of the binding stability and conformational changes that occur upon inhibitor binding. nih.gov
Investigation of Substrate and Product Binding and Dissociation Dynamics
While direct MD simulation studies on the binding and dissociation of the natural substrate (adenosine within an RNA strand) and product (N6-methyladenosine) in the presence of this compound inhibitors are not extensively detailed in the literature, the principles from simulations with bisubstrate analogues offer significant insights. nih.govnih.gov MD simulations based on crystal structures of METTL3-14 with such analogues have been instrumental in elucidating the roles of key residues in substrate recruitment and product release. nih.govnih.gov For instance, simulations have suggested the involvement of the METTL3 Y406 side chain in the recruitment of adenosine (B11128) and the subsequent release of m6A. nih.govnih.govresearchgate.net These computational models are crucial for understanding how competitive inhibitors like the this compound series occupy the binding site and prevent the natural substrate from binding and undergoing catalysis.
Conformational Dynamics of the METTL3-14 Complex Upon Inhibitor Binding
MD simulations are extensively used to assess the conformational stability of the METTL3-14 complex when bound to inhibitors from the this compound class. nih.govbiorxiv.org Key metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated from the simulation trajectories to understand the stability of the protein-ligand complex. nih.govnih.gov
For potent inhibitors, the RMSD of the protein's backbone atoms typically remains low and stable throughout the simulation, indicating that the inhibitor does not induce significant, destabilizing conformational changes. biorxiv.org The RMSF analysis helps to identify flexible and rigid regions of the protein upon inhibitor binding, providing insights into the allosteric effects of the inhibitor. nih.gov Studies on METTL3 inhibitors have shown that stable binding is often characterized by a consistent network of hydrogen bonds and hydrophobic interactions within the S-adenosylmethionine (SAM) binding pocket. nih.govbohrium.com For example, the binding of the inhibitor UZH1a, a related METTL3 inhibitor, induces a conformational reorganization of lysine (B10760008) 513 (K513), a feature not observed with the natural cofactor SAM, which contributes to its selectivity. nih.gov
| Parameter | Description | Typical Findings for Potent Inhibitors |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from a reference structure over time, indicating structural stability. | Low and stable RMSD values (< 0.3 Å for globular proteins) suggest a stable protein-ligand complex. biorxiv.org |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position, highlighting flexible and rigid regions of the protein. | Lower RMSF in the binding site residues indicates stable interactions with the inhibitor. nih.gov |
| Hydrogen Bond Analysis | Identifies the formation and persistence of hydrogen bonds between the inhibitor and protein residues throughout the simulation. | A stable network of hydrogen bonds contributes significantly to the binding affinity. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein or ligand that is accessible to the solvent, providing insights into conformational changes. | Changes in SASA can indicate inhibitor-induced conformational shifts that may affect protein function. bohrium.com |
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Catalytic Mechanisms
To understand the chemical reactions occurring within an enzyme's active site at a quantum level, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. These approaches treat the reacting species (the substrate and key catalytic residues) with quantum mechanics, while the rest of the protein and solvent are described by classical molecular mechanics.
Elucidation of Methyl Transfer Reaction Details
QM/MM studies have been pivotal in elucidating the intricate details of the methyl transfer reaction catalyzed by METTL3. nih.govnih.govresearchgate.net These calculations have provided strong evidence that the methyl transfer from the SAM cofactor to the N6-atom of adenosine occurs without the prior deprotonation of the adenosine-N6. nih.govnih.govresearchgate.net This finding clarifies a key mechanistic question for this class of methyltransferases.
Furthermore, QM/MM calculations have highlighted the crucial roles of specific amino acid residues in stabilizing the transition state of the reaction. For the METTL3-catalyzed reaction, the side chains of glutamate (B1630785) 481 (E481) and lysine 513 (K513) have been shown to provide significant electrostatic contributions to catalysis. nih.govnih.govresearchgate.net This detailed mechanistic understanding is vital for designing inhibitors, such as those from the this compound family, that can effectively block this catalytic step.
Free Energy Calculations for Enzymatic Processes
Free energy calculations, often performed in conjunction with MD simulations and QM/MM methods, are used to determine the binding affinities of inhibitors and to map the energy landscape of the catalytic reaction. nih.govnih.gov Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate the binding free energy of a ligand to a protein. bohrium.com
These calculations can dissect the energetic contributions to binding, such as van der Waals interactions, electrostatic interactions, and solvation energies. bohrium.com For METTL3 inhibitors, hydrophobic interactions have been identified as a dominant force in the protein-ligand interaction. bohrium.com By calculating the free energy barrier of the methyl transfer reaction, researchers can quantify the catalytic efficiency of the enzyme and how effectively an inhibitor raises this barrier. mdpi.com
In Silico Screening and Rational Design Approaches for Novel this compound Inhibitors
The discovery and optimization of this compound derivatives have been heavily influenced by in silico screening and rational design strategies. nih.gov These computational techniques allow for the rapid evaluation of large compound libraries to identify promising new inhibitor scaffolds.
Structure-based virtual screening (SBVS) is a common approach where libraries of small molecules are docked into the crystal structure of the target protein, in this case, the SAM-binding pocket of METTL3. bohrium.com The docking programs predict the binding pose and score the interactions, allowing for the ranking of compounds based on their predicted affinity. nih.gov This methodology has been successfully used to identify novel METTL3 inhibitors from natural product libraries and other chemical databases. nih.govnih.govacs.org
The initial hits from virtual screening are then subjected to more rigorous computational analysis, including MD simulations and binding free energy calculations, to validate their potential. nih.govbohrium.com The detailed structural information obtained from protein crystallography of initial hits, such as the this compound scaffold, provides a template for structure-guided de novo design. bohrium.comnih.gov This allows for the rational modification of the lead compound to improve potency, selectivity, and pharmacokinetic properties, a strategy that led to a 1400-fold improvement in potency for a lead compound from this series. nih.gov
| Step | Description | Key Objective |
|---|---|---|
| Target Preparation | Obtaining and preparing the 3D crystal structure of the METTL3-METTL14 complex (e.g., from the Protein Data Bank). | Define the binding site for docking. |
| Virtual Screening | Docking large libraries of compounds into the METTL3 active site using software like AutoDock Vina. bohrium.com | Identify a diverse set of potential hit compounds. |
| Hit Selection and Filtering | Ranking compounds based on docking scores and applying filters for drug-like properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritize compounds with favorable predicted properties for further investigation. |
| Binding Mode and Stability Analysis | Performing MD simulations on the top-ranked protein-ligand complexes. | Validate the stability of the predicted binding pose and interactions. nih.govbiorxiv.org |
| Binding Free Energy Calculation | Using methods like MM/PBSA to estimate the binding affinity of the selected hits. bohrium.com | Refine the ranking of potential inhibitors based on a more accurate prediction of binding strength. |
| Rational Design and Optimization | Using the structural insights from docking and MD simulations to guide the chemical synthesis of new, improved analogues. nih.gov | Enhance potency, selectivity, and drug-like properties of the lead compounds. |
Therapeutic Potential and Translational Research Applications of 1,4,9 Triazaspiro 5.5 Undecan 2 One Derivatives
Role as Chemical Probes for m6A Epigenetics Research
The development of potent and selective inhibitors is crucial for studying the biological functions of enzymes like METTL3. Derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have proven to be valuable chemical probes for investigating m6A epigenetics. uzh.ch Through a process of protein crystallography-based medicinal chemistry optimization, a lead compound, UZH2, was developed from this series. nih.govuzh.ch UZH2 demonstrates a significant 1400-fold improvement in potency compared to its initial hit compound, exhibiting an IC₅₀ of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. nih.govuzh.ch
These chemical probes allow for the detailed exploration of the METTL3/METTL14 complex's role in cellular processes. uzh.ch For example, UZH2 has been shown to engage with the METTL3 target in cells and effectively reduce the m6A/A level of polyadenylated RNA in specific cancer cell lines. nih.govuzh.ch The ability of such compounds to modulate m6A levels provides researchers with a powerful tool to dissect the downstream consequences of METTL3 inhibition and understand the epitranscriptomic landscape. uzh.ch The enhanced thermal stabilization of METTL3 by UZH2 has enabled studies on its cellular target engagement through assays based on protein thermal denaturation. uzh.ch
| Compound | Assay | Potency (IC₅₀) | Cellular Effect |
| UZH2 | TR-FRET | 5 nM nih.govuzh.ch | Reduces m6A/A level in MOLM-13 and PC-3 cells nih.govuzh.ch |
Preclinical Exploration in Disease Models Linked to METTL3/METTL14 Dysregulation
The dysregulation of the METTL3/METTL14 complex has been identified as a key factor in a variety of diseases, including several cancers, metabolic disorders, cardiovascular diseases, and viral infections. nih.govuzh.chacs.org Consequently, inhibitors based on the this compound scaffold are being explored in various preclinical disease models. uzh.chacs.org
The METTL3/METTL14 complex is considered a critical player in several types of cancer. uzh.chacs.org In acute myeloid leukemia (AML), for instance, METTL3 and METTL14 have been identified among the top 10% of essential genes for the survival of AML cells. uzh.chacs.org The lead compound UZH2, a derivative of this compound, has demonstrated the ability to reduce m6A levels in the MOLM-13 AML cell line. nih.govuzh.ch This provides a strong rationale for its further investigation as a potential therapeutic agent for this malignancy.
Beyond AML, these derivatives have shown effects in other cancer models. UZH2 was also effective in reducing m6A/A levels in the PC-3 prostate cancer cell line. nih.govuzh.ch The role of METTL3/METTL14 dysregulation extends to other cancers like glioblastoma, where its knockdown has been shown to impact the growth and self-renewal of glioblastoma stem cells. uzh.chacs.org While not a this compound derivative, the METTL3 inhibitor STM2457 has shown antineuroblastoma activity, suggesting that targeting this enzyme complex has broad therapeutic potential in oncology. nih.gov
| Cell Line | Cancer Type | Observed Effect of UZH2 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Reduction of m6A/A level nih.govuzh.ch |
| PC-3 | Prostate Cancer | Reduction of m6A/A level nih.govuzh.ch |
Emerging evidence implicates the METTL3/METTL14 complex in the pathology of metabolic disorders such as type 2 diabetes. nih.govuzh.chacs.org The regulation of RNA methylation is increasingly recognized as a factor in metabolic homeostasis. While direct preclinical studies with this compound derivatives in type 2 diabetes models are in early stages, the established link between METTL3/METTL14 and the disease provides a strong foundation for their exploration in this therapeutic area. uzh.chacs.org The development of potent inhibitors like those from the this compound series is a critical step toward validating this complex as a drug target for metabolic diseases.
The METTL3/METTL14 complex is also implicated in cardiovascular diseases, including heart failure. uzh.chacs.org RNA m6A modification is known to affect processes that can contribute to cardiovascular pathologies. acs.org For example, METTL14 has been found to be overexpressed in calcified arteries and is linked to factors that promote atherosclerotic plaques. acs.org The availability of selective inhibitors derived from the this compound scaffold offers a valuable opportunity to investigate the therapeutic potential of modulating m6A pathways in the context of heart failure and other cardiovascular conditions. acs.org
The m6A RNA modification system can be hijacked by viruses to regulate their gene expression and replication. uzh.ch The METTL3/METTL14 complex plays a role in these viral infections, making it a potential target for antiviral therapies. nih.govuzh.chacs.org Inhibitors based on the this compound scaffold could therefore represent a novel class of antiviral agents. By inhibiting the host's METTL3/METTL14 complex, these compounds could disrupt the life cycle of viruses that depend on m6A modifications.
Modulation of Chemokine Receptors by Related Spirocyclic Scaffolds
While this compound derivatives are primarily studied for METTL3 inhibition, other spirocyclic scaffolds have shown activity as modulators of chemokine receptors. nih.gov Chemokine receptors, such as CCR2, are involved in chronic inflammatory processes. nih.gov A diverse set of spirocyclic butanamides, which share a spirocyclic piperidine (B6355638) core, have been synthesized and evaluated as CCR2 antagonists. nih.gov
These compounds did not displace the radioligand in binding assays but showed potent antagonistic activity in a Ca²⁺-flux assay with human CCR2. nih.gov This suggests an allosteric mechanism of action. nih.gov Structure-activity relationship studies identified highly potent CCR2 antagonists within this class. nih.gov This highlights the versatility of spirocyclic scaffolds in drug discovery, capable of targeting different classes of proteins, from enzymes like METTL3 to cell surface receptors like chemokine receptors.
| Compound | Target | Assay | Potency (IC₅₀) |
| 4g (N-[3,5-bis(trifluoromethylbenzyl)]-2-(4-fluorophenyl)butanamide derivative) | CCR2 | Ca²⁺-flux | 89 nM nih.gov |
| 4o (N-[3,5-bis(trifluoromethyl)benzyl]-2-cyclopropyl-4-(3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidin]-1'-yl)butanamide) | CCR2 | Ca²⁺-flux | 17 nM nih.gov |
Future Perspectives and Challenges in 1,4,9 Triazaspiro 5.5 Undecan 2 One Research
Development of Next-Generation Analogues with Improved Biological Profiles
The development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has been a significant step forward in targeting METTL3. acs.org However, the journey from a promising lead compound to a clinical candidate is fraught with challenges that necessitate continuous optimization. Future research will focus on creating next-generation analogues with superior biological profiles.
A key strategy involves rigidifying the flexible structure of the this compound scaffold. acs.org This approach aims to lock the molecule into its most active conformation, thereby enhancing binding affinity by reducing the entropic penalty upon binding to the target. acs.org Structure-based design, guided by protein crystallography and molecular dynamics simulations, has been instrumental in the initial optimization of these inhibitors and will continue to be a cornerstone of future development. nih.gov
Improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is another critical area. For instance, the strategic incorporation of fluorine atoms has been shown to enhance both potency and permeability while maintaining metabolic stability. acs.org One optimized compound, UZH2, demonstrated a potent IC50 of 0.005 μM, high cell permeability, and acceptable metabolic stability. acs.org
Future work will likely explore a wider range of chemical modifications to fine-tune the physicochemical properties of these analogues. This includes modulating lipophilicity and molecular weight to achieve an optimal balance between potency, selectivity, and drug-like properties. acs.orgacs.org
Table 1: Research Findings on this compound Analogues
| Compound/Analogue | Key Finding | Reference |
|---|---|---|
| UZH2 (A fluorinated derivative) | Exhibited single-digit nanomolar IC50 (0.005 μM) in a TR-FRET assay, high cell permeability (12 × 10–6 cm·s–1), and acceptable metabolic stability (t1/2 = 24 min). | acs.org |
| Inhibitor 20 | Showed strong improvement in permeability (9 × 10–6 cm·s–1) and a small efflux ratio. | acs.org |
| General Strategy | Rigidifying the flexible spirocyclic scaffold can reduce entropic penalties and enhance binding energy. | acs.org |
| General Strategy | Strategic incorporation of fluorine atoms can improve both potency and ADME properties. | acs.org |
Exploration of Novel Biological Targets Beyond Current Scope
While METTL3 is the primary and well-characterized target of this compound derivatives, the broader biological implications of modulating the m6A pathway remain a fertile ground for investigation. acs.orgacs.org The m6A machinery consists of "writers" (like the METTL3-METTL14 complex), "erasers" (demethylases such as FTO and ALKBH5), and "readers" (proteins that recognize m6A marks, e.g., YTH-domain family proteins). frontiersin.orguniroma1.it
Future research could explore the potential for this compound analogues to interact with other components of the m6A pathway. Although current derivatives show high selectivity for METTL3 over other methyltransferases like METTL1 and METTL16, the possibility of designing analogues with a broader or different specificity profile could unlock new therapeutic opportunities. nih.gov
The role of METTL3 extends to numerous pathologies beyond acute myeloid leukemia (AML), including other cancers like non-small-cell lung cancer (NSCLC) and ovarian carcinoma, as well as type 2 diabetes, heart failure, and viral infections. acs.orghep.com.cn A significant future direction is the systematic evaluation of lead compounds in models of these diseases. This could reveal novel therapeutic applications and provide a deeper understanding of the role of m6A in different pathological contexts. acs.org For example, METTL3 has been shown to promote translation of oncogenes and regulate processes like cell proliferation and migration. acs.org Its inhibition could therefore be a viable strategy in a wide array of cancers. nih.govnih.gov
Furthermore, exploring the potential for allosteric inhibition presents another exciting frontier. While many current inhibitors are competitive with the S-adenosyl methionine (SAM) co-substrate, allosteric inhibitors that disrupt the METTL3-METTL14 protein-protein interaction could offer a different mechanism of action and potentially a distinct pharmacological profile. researchgate.netuniroma1.itmdpi.com
Advancements in Synthetic Accessibility and Scalability for Research and Development
The translation of promising compounds from the laboratory to broader preclinical and potential clinical development hinges on the ability to synthesize them efficiently and on a large scale. The current synthetic routes to this compound derivatives, such as those employing Buchwald-Hartwig coupling, are effective for discovery chemistry but may present challenges for large-scale production. acs.org
A major challenge and future focus will be the development of more streamlined, cost-effective, and scalable synthetic methodologies. researchgate.net This involves optimizing reaction conditions, reducing the number of synthetic steps, and identifying more readily available starting materials. The development of novel synthetic strategies for constructing the core spirocyclic scaffold is of particular interest. tandfonline.com
The ability to conveniently access a diverse range of analogues is crucial for thorough structure-activity relationship (SAR) studies. researchgate.net Therefore, developing modular synthetic routes that allow for the easy introduction of various substituents on the triazaspiro-undecanone core will be a key enabler for future research and development in this area.
Integration with Systems Biology and Multi-omics Approaches for Deeper Mechanistic Understanding
To fully harness the therapeutic potential of this compound derivatives, a comprehensive understanding of their mechanism of action is essential. Integrating these inhibitors with systems biology and multi-omics approaches offers a powerful strategy to elucidate their downstream effects on a global scale. researchgate.net
Multi-omics sequencing analysis has already been utilized to link the overexpression of METTL3 to drug resistance in NSCLC by identifying its regulatory effect on autophagy-related genes. researchgate.nethep.com.cn Future studies should expand on this by employing a combination of transcriptomics (RNA-seq), proteomics, and epitranscriptomics (m6A-seq) to map the global changes in gene expression and RNA methylation following treatment with this compound analogues.
This integrated approach can help to:
Identify novel biomarkers for patient stratification. nih.gov
Uncover previously unknown off-target effects.
Elucidate mechanisms of resistance to these new inhibitors.
Reveal synergistic combinations with other therapies. hep.com.cn
By connecting the chemical inhibition of METTL3 to downstream functional outcomes at a systems level, researchers can gain a more profound mechanistic understanding, which will be invaluable for guiding the clinical development of this promising class of compounds. nih.gov
Table 2: Mentioned Compound Names
| Compound Name | |
|---|---|
| This compound | |
| UZH2 | |
| S-adenosyl methionine (SAM) | |
| Eltrombopag | frontiersin.org |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives?
- Methodological Answer : The synthesis involves Buchwald–Hartwig coupling for introducing pyrimidine substituents (e.g., at position 9) followed by Boc deprotection to generate the free amine. For example, compound 48 (a derivative) was synthesized via Boc-protected intermediate coupling with 6-chloropyrimidin-4-yl, followed by Boc removal under acidic conditions. Chromatographic purification (e.g., DCM/MeOH gradients) is used for intermediates, though some steps tolerate crude products for subsequent reactions .
Q. How is the inhibitory activity of this compound derivatives against METTL3 validated experimentally?
- Methodological Answer : Activity is assessed using:
- Biochemical assays : Radioactive methyltransferase assays with SAM (S-adenosylmethionine) as the methyl donor, measuring m⁶A incorporation into RNA substrates.
- Cellular assays : Quantifying m⁶A levels via LC-MS/MS or immunoblotting in leukemia cell lines (e.g., MOLM-13) after treatment.
- Selectivity profiling : Screening against other methyltransferases (e.g., METTL14, WTAP) to confirm METTL3 specificity .
Q. What structural features of this compound enhance METTL3 binding?
- Methodological Answer : Key modifications include:
- Spirocyclic core : Ensures rigidity, pre-organizing the molecule for METTL3’s SAM-binding pocket.
- Substituents at position 9 : Pyrimidine or chloropyrimidine groups improve hydrophobic interactions.
- Position 4 modifications : Fluorophenyl or dimethylpiperidine-methylphenyl groups enhance selectivity by avoiding steric clashes with non-target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for METTL3 inhibition across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Variations in SAM concentration, RNA substrate type, or enzyme purity. Standardizing protocols (e.g., fixed SAM:RNA ratios) is critical.
- Cellular context : Differences in endogenous METTL3 complex composition (e.g., METTL14 co-expression) affect inhibitor efficacy. Use isogenic cell lines with controlled METTL3 levels for validation .
Q. What strategies optimize the pharmacokinetic properties of this compound derivatives for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions without disrupting METTL3 binding.
- Metabolic stability : Replace metabolically labile substituents (e.g., methyl groups on piperidine) with cyclopropyl or deuterated analogs.
- Bioavailability testing : Use cassette dosing in rodent PK studies to prioritize candidates with favorable AUC and half-life .
Q. How does this compound modulate m⁶A-dependent oncogenic pathways in drug-resistant cancers?
- Methodological Answer : Mechanistic studies involve:
- RNA-seq and m⁶A-seq : Identify transcriptome-wide m⁶A changes post-treatment, focusing on oncogenes (e.g., MYC, BCL2) or drug-resistance markers.
- CRISPR/Cas9 validation : Knock out METTL3 in resistant cell lines to distinguish on-target effects from off-target toxicity.
- Functional assays : Measure apoptosis (Annexin V) or chemosensitivity (e.g., to cisplatin) in inhibitor-treated vs. control cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
